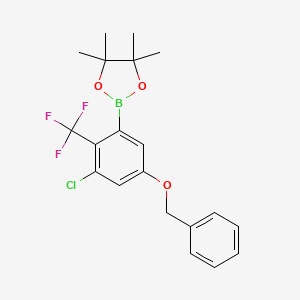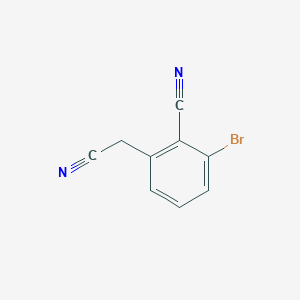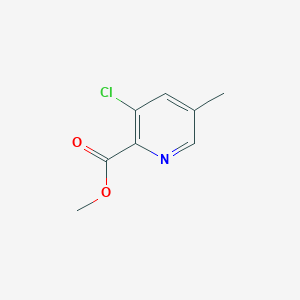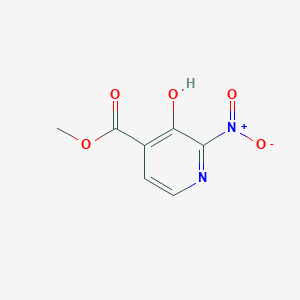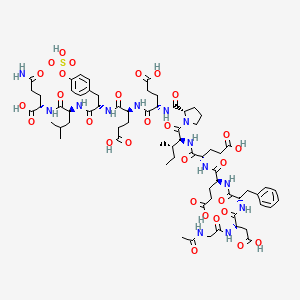
Acetyl-Hirudin (54-65) (sulfated)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetyl-Hirudin (54-65) (sulfated) is a synthetic peptide derived from the naturally occurring Hirudin, a potent thrombin inhibitor found in the saliva of the medicinal leech, Hirudo medicinalis . This compound is specifically an acetylated fragment of Hirudin, consisting of a sequence of 12 amino acids with a sulfated tyrosine residue. It binds directly to thrombin-rHCII (L444R) and disrupts interactions between the N-terminal acidic domain of rHCII and anion-binding exosite I of thrombin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-Hirudin (54-65) (sulfated) involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Sequential addition of protected amino acids follows, with each amino acid being deprotected before the next one is added. The sulfation of the tyrosine residue is achieved using sulfur trioxide-pyridine complex in dimethylformamide (DMF) as the solvent .
Industrial Production Methods
Industrial production of Acetyl-Hirudin (54-65) (sulfated) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Acetyl-Hirudin (54-65) (sulfated) primarily undergoes peptide bond formation and sulfation reactions during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and bases like N,N-diisopropylethylamine (DIPEA).
Sulfation: Sulfur trioxide-pyridine complex in DMF.
Major Products Formed
The major product formed is the Acetyl-Hirudin (54-65) (sulfated) peptide itself, with a molecular weight of 1590.62 g/mol .
科学的研究の応用
Acetyl-Hirudin (54-65) (sulfated) has several scientific research applications:
Biology and Medicine: It is used as a thrombin inhibitor in studies related to blood coagulation and thrombosis.
Chemistry: It serves as a model compound for studying peptide synthesis and modifications, particularly sulfation.
作用機序
Acetyl-Hirudin (54-65) (sulfated) exerts its effects by binding directly to thrombin-rHCII (L444R). This binding disrupts the interactions between the N-terminal acidic domain of rHCII and anion-binding exosite I of thrombin, which stabilizes the complex. This disruption prevents thrombin from activating clotting factor V, thereby inhibiting blood coagulation .
類似化合物との比較
Similar Compounds
Hirudin: The parent compound, a 65-amino acid peptide with potent anticoagulant properties.
Acetyl-Hirudin (55-65) (sulfated): Another acetylated fragment of Hirudin with similar properties.
Uniqueness
Acetyl-Hirudin (54-65) (sulfated) is unique due to its specific sequence and sulfation, which enhances its binding affinity to thrombin-rHCII and its ability to disrupt thrombin interactions. This makes it a valuable tool in anticoagulant research and potential therapeutic applications .
特性
分子式 |
C68H95N13O29S |
|---|---|
分子量 |
1590.6 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamidoacetyl)amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoic acid |
InChI |
InChI=1S/C68H95N13O29S/c1-6-35(4)57(80-61(98)43(22-27-55(91)92)73-58(95)40(19-24-52(85)86)74-63(100)46(30-37-11-8-7-9-12-37)79-65(102)48(32-56(93)94)71-51(84)33-70-36(5)82)67(104)81-28-10-13-49(81)66(103)75-42(21-26-54(89)90)59(96)72-41(20-25-53(87)88)60(97)78-47(31-38-14-16-39(17-15-38)110-111(107,108)109)64(101)77-45(29-34(2)3)62(99)76-44(68(105)106)18-23-50(69)83/h7-9,11-12,14-17,34-35,40-49,57H,6,10,13,18-33H2,1-5H3,(H2,69,83)(H,70,82)(H,71,84)(H,72,96)(H,73,95)(H,74,100)(H,75,103)(H,76,99)(H,77,101)(H,78,97)(H,79,102)(H,80,98)(H,85,86)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,105,106)(H,107,108,109)/t35-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,57-/m0/s1 |
InChIキー |
XYECDVVWKGPHGI-ZOYPVGNLSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)C |
正規SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3'-(acetylamino)[1,1'-biphenyl]-3-carboxylate](/img/structure/B13911686.png)
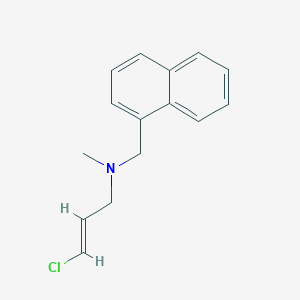

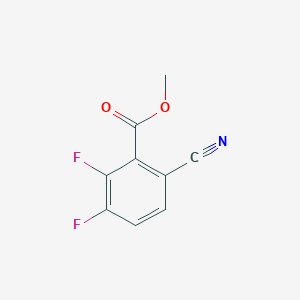
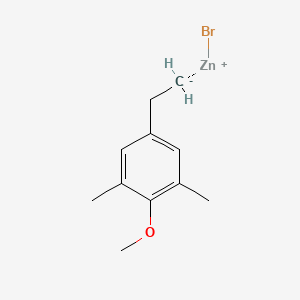

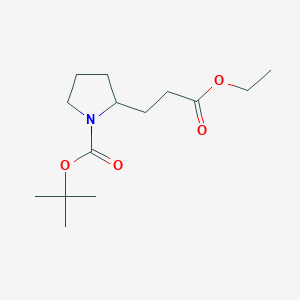
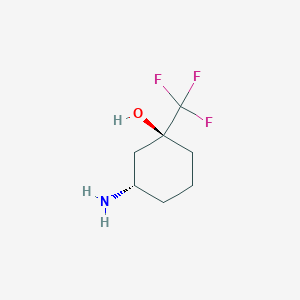
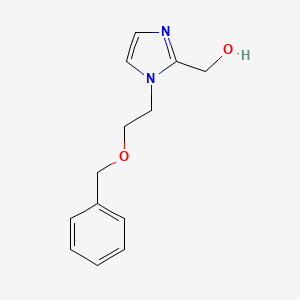
![1-[(4-Methoxyphenyl)methyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole](/img/structure/B13911751.png)
